molecular formula C8H9ClO3 B15299040 Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15299040
M. Wt: 188.61 g/mol
InChI Key: IXYVUNXRKOACAN-UHFFFAOYSA-N
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Description

Methyl 3-(carboxy)bicyclo[111]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[111]pentane family, which is known for its rigid and compact three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by functionalization to introduce the carboxylate groups . Another approach involves the nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of this compound can be scaled up using flow photochemical addition of propellane to diacetyl, followed by haloform reaction to afford bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This method allows for the production of large quantities of the compound in a relatively short time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets through its rigid and compact structure. This allows for precise binding to specific sites, enhancing its efficacy in various applications . The pathways involved often include interactions with enzymes and receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(carboxy)bicyclo[1.1.1]pentane-1-carboxylate stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Compared to other similar compounds, it offers a balance of rigidity and functional group versatility, making it particularly valuable in drug design and material science .

Properties

IUPAC Name

methyl 3-carbonochloridoylbicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYVUNXRKOACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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